molecular formula C7H7Cl2N3O2 B2398144 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride CAS No. 2243515-00-4

3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride

Cat. No.: B2398144
CAS No.: 2243515-00-4
M. Wt: 236.05
InChI Key: NBYVNHLRPBDLIX-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is known for its significant biological activity and potential therapeutic applications. It is often used in scientific research due to its unique chemical properties and ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride typically involves the condensation of 2-amino-3-hydroxypyridine with different carboxylic acids under microwave-assisted heating. This method is known for producing the desired compound in moderate to good yields . Another method involves the use of histamine dihydrochloride and paraformaldehyde, which are dissolved in water and heated to reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other catalytic methods are likely employed to achieve higher yields and purity in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions often involve the addition of hydrogen or removal of oxygen.

    Substitution: This compound can undergo nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to interact with multiple biological targets makes it a valuable compound in both research and therapeutic development .

Properties

IUPAC Name

3H-imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.2ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;;/h1-3H,(H,9,10)(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYVNHLRPBDLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1C(=O)O)NC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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